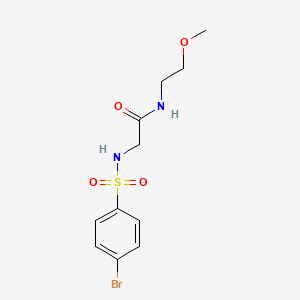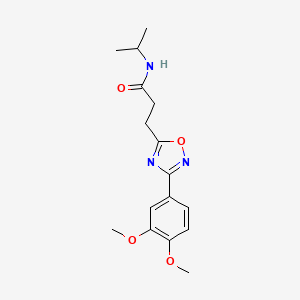
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ATOX1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ATOX1 belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may exert its antibacterial activity by inhibiting the synthesis of bacterial cell wall components, such as peptidoglycan. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may also inhibit the activity of bacterial enzymes involved in DNA replication and protein synthesis. In cancer cells, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to induce apoptosis, which is programmed cell death. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to exhibit antioxidant activity by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit neuroprotective activity by reducing the levels of oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential toxicity, which may limit its use in vivo. Moreover, the mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One of the directions is to investigate the mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in more detail, which may help in the development of new therapeutic applications. Another direction is to investigate the potential of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, the potential of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a neuroprotective agent needs to be further explored. Finally, the development of new derivatives of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide with improved pharmacological properties may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been reported in several studies. One of the most common methods involves the reaction of 4-acetylphenylhydrazine with thiophene-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride, followed by the reaction with propionyl chloride to obtain N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Another method involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 4-acetylphenylhydrazine in the presence of thionyl chloride, followed by the reaction with propionic anhydride to obtain N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(4-acetylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)12-4-6-13(7-5-12)18-15(22)8-9-16-19-17(20-23-16)14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORCRMCOZDPHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

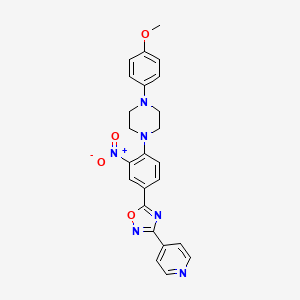
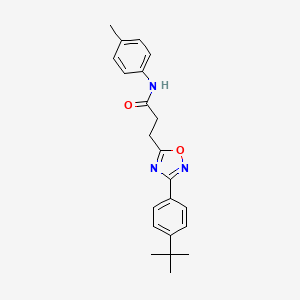
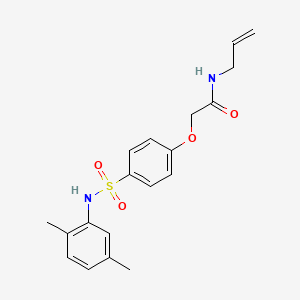

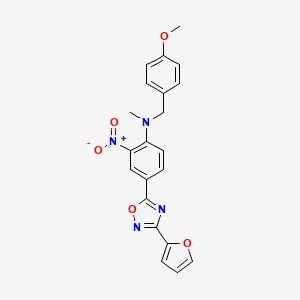
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)




